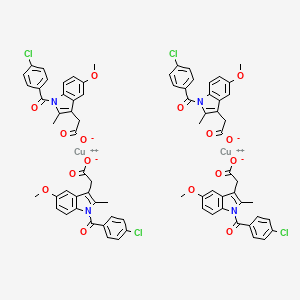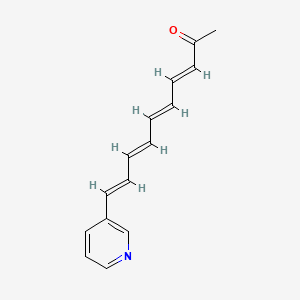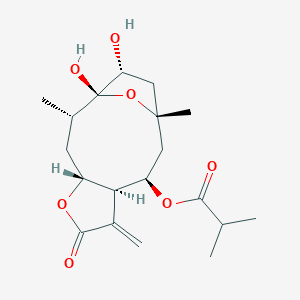
Cu-Imcc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-Intermetallic Composition Composite (Cu-Imcc) is a compound formed by the interaction of copper with other metals, typically tin, to create intermetallic compounds. These compounds are known for their excellent thermal and electrical conductivity, making them highly valuable in various industrial applications, particularly in the field of electronics and semiconductor packaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cu-Imcc typically involves the reaction of copper with tin under controlled conditions. One common method is the solid-liquid interdiffusion (SLID) bonding process, where copper and tin are brought into contact at elevated temperatures, allowing the metals to diffuse and form intermetallic compounds . The reaction conditions often include temperatures ranging from 250°C to 300°C and controlled atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques such as vacuum thermal compression bonding. This method involves applying pressure and heat to copper and tin layers, promoting the rapid formation of intermetallic compounds. The process is optimized to achieve uniform thickness and high shear strength of the resulting joints .
Analyse Des Réactions Chimiques
Types of Reactions
Cu-Imcc undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of intermetallic compounds involves the dissolution of copper in liquid tin, followed by a chemical reaction between the components and subsequent crystallization .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include copper and tin. The reaction conditions typically involve high temperatures and controlled atmospheres to facilitate the diffusion and reaction of the metals .
Major Products Formed
The major products formed from the reactions between copper and tin are intermetallic compounds such as Cu3Sn and Cu6Sn5. These compounds exhibit excellent thermal and electrical properties, making them suitable for high-temperature applications .
Applications De Recherche Scientifique
Cu-Imcc has a wide range of scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of Cu-Imcc in biological systems is primarily based on its redox activity. Copper ions can cycle between +1 and +2 oxidation states, leading to the generation of reactive oxygen species (ROS). This redox activity induces oxidative stress, which can be lethal to cancer cells . Additionally, this compound interacts with various molecular targets and pathways, including those involved in energy production and metabolism .
Comparaison Avec Des Composés Similaires
Cu-Imcc is unique compared to other intermetallic compounds due to its specific composition and properties. Similar compounds include:
Sn-Ag-Cu (SAC) alloys: These are commonly used in soldering applications but have lower thermal stability compared to this compound.
Au-Sn and Au-Ge alloys: These noble metal composites are used for high-temperature applications but are more expensive than this compound.
Al-Cu intermetallic compounds: These are used in welding applications but have different mechanical properties compared to this compound.
This compound stands out due to its excellent combination of thermal and electrical conductivity, making it highly suitable for advanced electronic and industrial applications.
Propriétés
Numéro CAS |
57596-11-9 |
|---|---|
Formule moléculaire |
C76H60Cl4Cu2N4O16 |
Poids moléculaire |
1554.2 g/mol |
Nom IUPAC |
dicopper;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/4C19H16ClNO4.2Cu/c4*1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;/h4*3-9H,10H2,1-2H3,(H,22,23);;/q;;;;2*+2/p-4 |
Clé InChI |
ZCCDQYNAOTZLJJ-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2] |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2] |
| 57596-11-9 | |
Synonymes |
Cu(II)2(indomethacinate)4 complex Cu-IMCC cupric(indomethacinate)4complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)



![(2R,3S)-3-[(Z,1R)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1249533.png)






